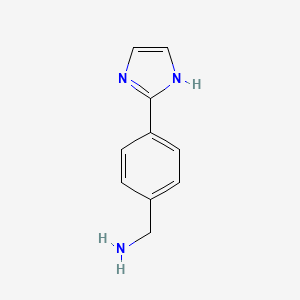

(4-(1H-Imidazol-2-yl)phenyl)methanamine

Descripción general

Descripción

(4-(1H-Imidazol-2-yl)phenyl)methanamine is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanamine group. This compound is part of the broader class of imidazole derivatives, known for their significant roles in various biological and chemical processes. Imidazole itself is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to its derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions . Another approach is the Wallach synthesis, which uses alpha-halo ketones and ammonia .

Industrial Production Methods: Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of nickel-catalyzed cyclization of amido-nitriles has been reported to produce substituted imidazoles under mild conditions . This method allows for the inclusion of various functional groups, making it versatile for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: (4-(1H-Imidazol-2-yl)phenyl)methanamine undergoes several types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

(4-(1H-Imidazol-2-yl)phenyl)methanamine, also known as [4-(1H-Imidazol-2-yl)phenyl]methanamine or 4-(1H-imidazol-2-yl)-benzylamine, is a chemical compound with the molecular formula C10H11N3 . Research indicates its potential applications in various scientific fields, particularly in medicinal chemistry and as an intermediate in synthesizing other compounds .

Scientific Research Applications

This compound has applications in the following areas:

- Somatostatin Receptor Agonists: Substituted (4-phenyl-1H-imidazol-2-yl)methanamine derivatives have been identified as potent somatostatin receptor 3 (SSTR3) agonists .

- IDO Inhibitors: Phenyl-imidazole derivatives, including this compound analogs, are studied for their potential to inhibit Indoleamine 2,3-dioxygenase (IDO) . IDO is a therapeutic target for treating cancer, chronic viral infections, and other diseases characterized by pathological immune suppression .

- Synthesis of Complex Molecules: this compound can be used as a building block in synthesizing more complex molecules. For instance, it is used in the preparation of N-[4-(1H-imidazol-2-yl)-phenylmethyl]-3-(biphenyl-2-carbonylamino)-benzoic acid amide-hydrochloride .

Indoleamine 2,3-dioxygenase (IDO) Inhibitors

Background: Indoleamine 2,3-dioxygenase (IDO) is an enzyme that has emerged as a target for therapeutic interventions in cancer and chronic viral infections .

Study Design: A systematic study was conducted on 4-phenyl-imidazole (4-PI) derivatives to develop more potent IDO inhibitors. Computational docking experiments guided the design and synthesis efforts . The study focused on three key interactions of 4-PI analogs with IDO: the active site entrance, the interior of the active site, and heme iron binding .

Results: The most potent inhibitors identified in the study exploited interactions with C129 and S167 in the interior of the active site and were approximately ten times more potent than 4-PI . N-3 benzyl substituted derivative was roughly equipotent to 4-PI, demonstrating that imidazole ring substitution is tolerable .

Somatostatin Receptor 3 (SSTR3) Agonists

Background: Somatostatin receptors are a class of G protein-coupled receptors that regulate various physiological functions. Somatostatin receptor 3 (SSTR3) agonists have potential therapeutic applications .

Study Design: SAR studies were performed on a novel non-peptidic SSTR3 agonist lead series derived from substituted (4-phenyl-1H-imidazol-2-yl)methanamine .

Mecanismo De Acción

The mechanism of action of (4-(1H-Imidazol-2-yl)phenyl)methanamine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and protein functions. This coordination can inhibit or activate specific pathways, leading to its therapeutic effects. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparación Con Compuestos Similares

- (1H-Imidazol-1-yl)phenylmethanamine

- (1H-Imidazol-2-yl)phenylmethanone

- (1H-Imidazol-1-yl)phenylmethanol

Comparison: (4-(1H-Imidazol-2-yl)phenyl)methanamine is unique due to the specific positioning of the methanamine group, which influences its reactivity and binding properties. Compared to (1H-Imidazol-1-yl)phenylmethanamine, the 2-position imidazole derivative has different electronic properties, affecting its interaction with biological targets. The presence of the methanamine group also enhances its solubility and potential for forming hydrogen bonds, making it more versatile in various applications .

Actividad Biológica

(4-(1H-Imidazol-2-yl)phenyl)methanamine, also known as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a phenyl group linked to an imidazole ring via a methanamine bridge, enhancing its solubility and stability in biological environments. Its biological activity is primarily associated with its role as an inhibitor of vascular adhesion protein-1 (VAP-1), which is implicated in inflammatory processes and various disease states.

Chemical Structure and Properties

The systematic name of the compound reflects its structural components:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Phenyl Group : A six-membered aromatic ring that enhances the compound's interaction with biological targets.

- Methanamine Bridge : Connects the imidazole and phenyl groups, contributing to the compound's overall reactivity.

Research indicates that this compound exhibits significant biological activities through its interaction with VAP-1. This protein plays a crucial role in leukocyte extravasation during inflammation, making it a target for therapeutic intervention in inflammatory diseases . The binding affinity of this compound to VAP-1 suggests its potential as an anti-inflammatory agent.

Inhibition Studies

Studies have shown that analogs of imidazole, including this compound, can effectively inhibit VAP-1 activity. The specificity of this compound may lead to distinct pharmacological profiles compared to other derivatives .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to other imidazole derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-[4-(1H-imidazol-1-yl)phenyl]methanamine | Imidazole ring linked to phenyl group | Different nitrogen substitution on the imidazole |

| 3-(1H-Benzo[d]imidazol-2-yl)phenylmethanamine | Benzo-fused imidazole structure | Greater aromatic stabilization due to fusion |

| 4-(1H-Imidazol-2-YL)-benzylamine | Benzylamine structure with an imidazole substituent | Benzene ring provides different electronic properties |

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Study on IDO Inhibition

In a study focused on indoleamine 2,3-dioxygenase (IDO), which is significant in cancer therapy, related compounds demonstrated enhanced binding interactions with critical amino acids within IDO’s active site. The findings suggest that modifications to the imidazole ring can improve potency by optimizing interactions within the binding site .

Antiviral Activity

Another study evaluated various imidazole derivatives for antiviral activity against HIV. Compounds exhibiting structural similarities to this compound showed promising results, indicating that modifications to the phenyl group can enhance inhibitory effects against viral proteins .

Propiedades

IUPAC Name |

[4-(1H-imidazol-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRVYAZGWHECCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573894 | |

| Record name | 1-[4-(1H-Imidazol-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326409-72-7 | |

| Record name | 1-[4-(1H-Imidazol-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.